

Application Notes and Protocols: CCT196969 in DMSO

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Compound of Interest

Compound Name: CCT196969

Cat. No.: B15611011

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **CCT196969**, a potent pan-Raf and Src family kinase (SFK) inhibitor, with a focus on its solubility and preparation in Dimethyl Sulfoxide (DMSO).

Introduction

CCT196969 is a small molecule inhibitor targeting key signaling pathways implicated in cancer, particularly melanoma. It effectively inhibits BRAF, CRAF, and SFKs, leading to the downregulation of the MAPK and STAT3 signaling pathways.[1] This compound has demonstrated efficacy in both BRAF inhibitor-sensitive and resistant melanoma cell lines, making it a valuable tool for cancer research and drug development.[1]

Physicochemical Properties and Solubility

Proper handling and storage of **CCT196969** are crucial for maintaining its stability and activity.

Property	Data	Reference
Molecular Formula	C27H24FN7O3	[2]
Molecular Weight	513.52 g/mol	[2]
Appearance	White to off-white solid	[2]
Solubility in DMSO	≥ 32 mg/mL	[2]
Storage (Powder)	-20°C for 3 years, 4°C for 2 years	[2]
Storage (in DMSO)	-80°C for 2 years, -20°C for 1 year	[2]

Preparation of CCT196969 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of **CCT196969** in DMSO, which can be serially diluted for various in vitro experiments.

Materials:

- **CCT196969** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, light-protected microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer

Protocol:

- Weighing: Accurately weigh the desired amount of **CCT196969** powder using a calibrated analytical balance. Transfer the powder into a sterile, light-protected microcentrifuge tube.
- Dissolution: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 50 mM).[1]

- **Mixing:** Tightly close the tube and vortex at high speed for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.^[2]
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.^{[1][2]}

Workflow for Stock Solution Preparation:

Protocol: CCT196969 Stock Solution Preparation

1. Weigh CCT196969 Powder

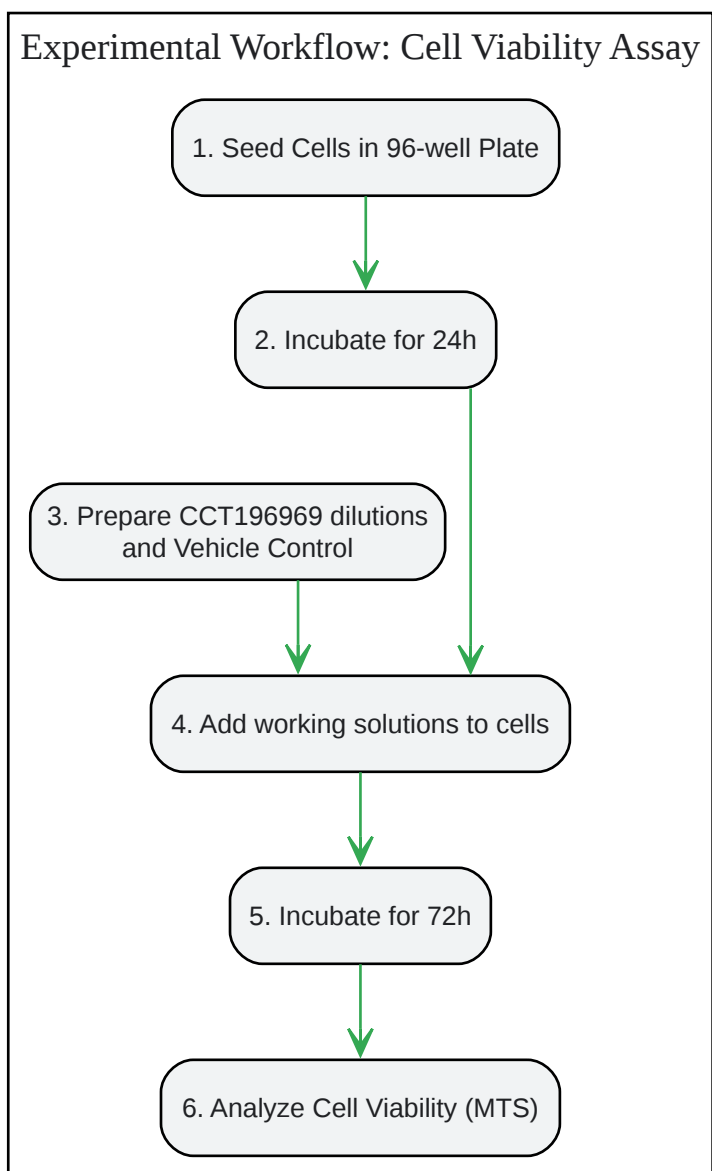
Calculate volume for
desired concentration

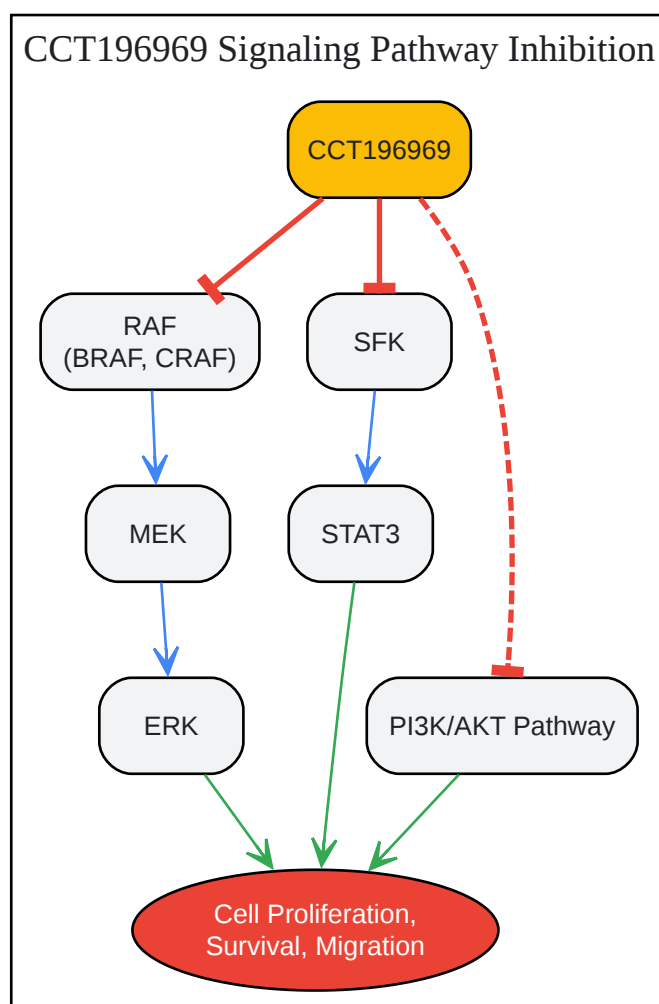
2. Add Anhydrous DMSO

3. Vortex until Dissolved

4. Aliquot into Tubes

5. Store at -20°C or -80°C





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References

- 1. CCT196969 effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]

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